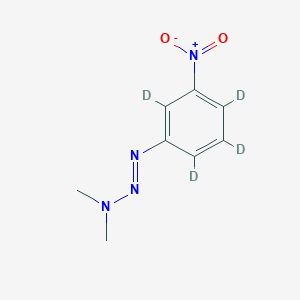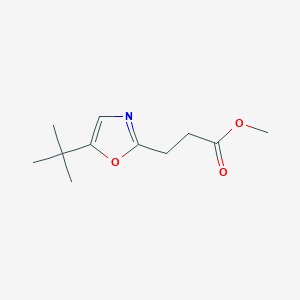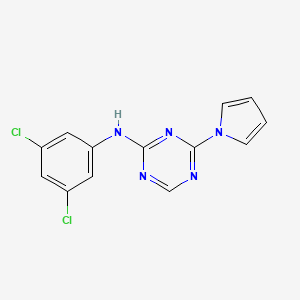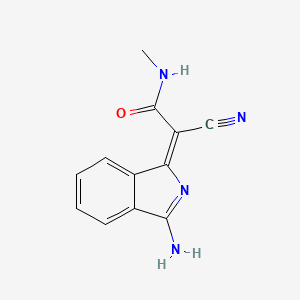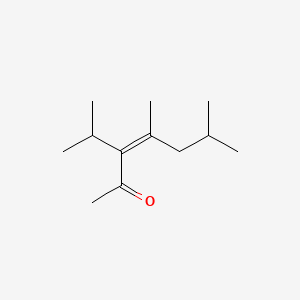
(Z)-3-Isopropyl-4,6-dimethylhept-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Isopropyl-4,6-dimethylhept-3-en-2-one is an organic compound with the molecular formula C12H22O and a molecular weight of 182.303 g/mol. This compound is characterized by its unique structure, which includes a double bond and a ketone functional group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic reactions, including aldol condensation and subsequent dehydration. One common method involves the reaction of isopropylmethyl ketone with a suitable aldehyde under acidic conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. Advanced techniques such as continuous flow reactors and optimized reaction conditions are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (Z)-3-Isopropyl-4,6-dimethylhept-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of various substituted derivatives.
Scientific Research Applications
This compound finds applications in various fields, including chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, it serves as a building block in organic synthesis and material science research.
Mechanism of Action
The mechanism by which (Z)-3-Isopropyl-4,6-dimethylhept-3-en-2-one exerts its effects depends on its specific application. In pharmaceutical synthesis, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's reactivity with various reagents allows it to participate in complex organic reactions, leading to the formation of biologically active molecules.
Comparison with Similar Compounds
(Z)-3-Isopropyl-4,6-dimethylhept-3-en-2-one is unique due to its specific structural features, such as the presence of a double bond and a ketone group. Similar compounds include:
Isopropylmethyl ketone: Lacks the double bond.
Hept-3-en-2-one: Lacks the isopropyl group.
4,6-Dimethylhept-3-en-2-one: Lacks the isopropyl group.
These structural differences influence the reactivity and applications of the compound, making it a valuable tool in organic synthesis.
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(Z)-4,6-dimethyl-3-propan-2-ylhept-3-en-2-one |
InChI |
InChI=1S/C12H22O/c1-8(2)7-10(5)12(9(3)4)11(6)13/h8-9H,7H2,1-6H3/b12-10- |
InChI Key |
ATWQHICMIAAFQD-BENRWUELSA-N |
Isomeric SMILES |
CC(C)C/C(=C(/C(C)C)\C(=O)C)/C |
Canonical SMILES |
CC(C)CC(=C(C(C)C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


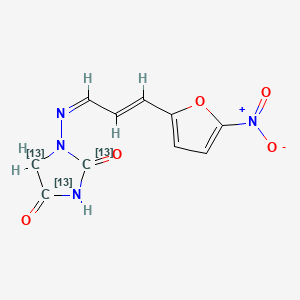
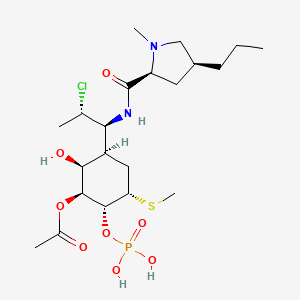

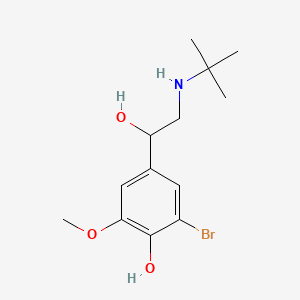
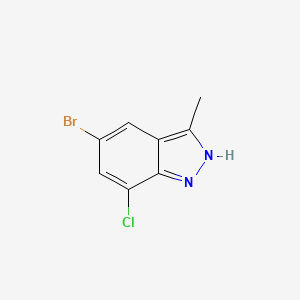
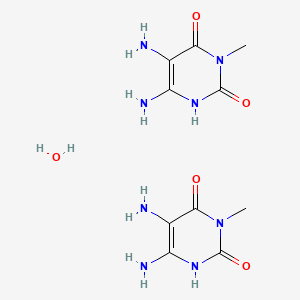
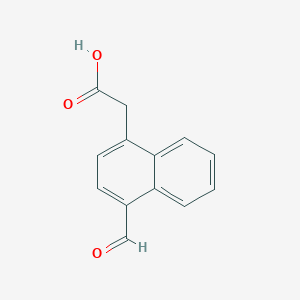
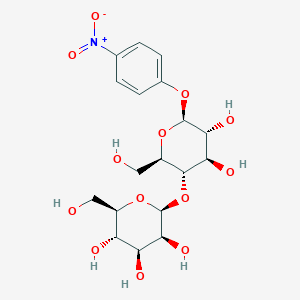
![4-bromo-N-[1-(dimethylamino)ethylidene]benzamide](/img/structure/B15352446.png)
![3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene](/img/structure/B15352454.png)
